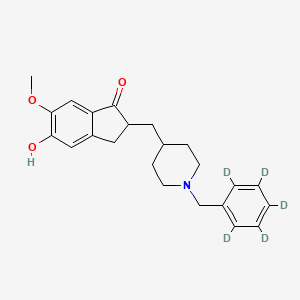

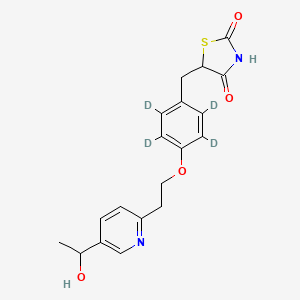

Hydroxy pioglitazone-d4 (M-IV)

説明

Hydroxy Pioglitazone-d4 (M-IV) is the labeled analogue of Hydroxy Pioglitazone (M-IV), a metabolite of Pioglitazone . Pioglitazone is used as an antidiabetic .

Synthesis Analysis

Hydroxy Pioglitazone (M-IV) is a metabolite of the PPARγ agonist pioglitazone . It is formed from pioglitazone by the cytochrome P450 (CYP) isoform CYP2C8 with minor contributions from CYP3A4 .Molecular Structure Analysis

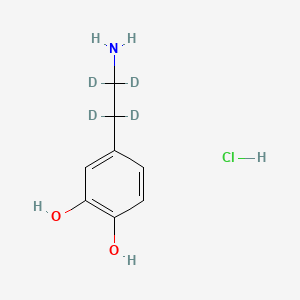

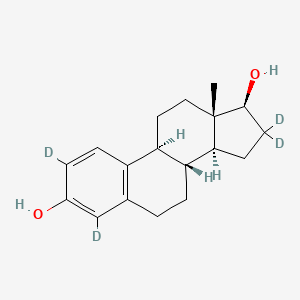

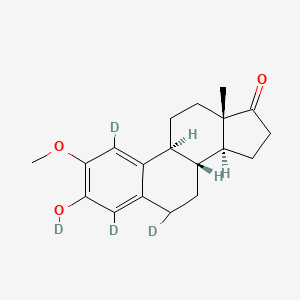

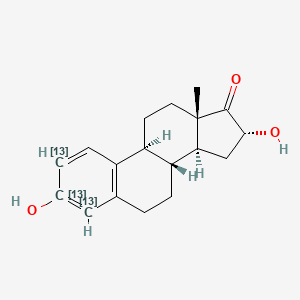

The molecular formula of Hydroxy Pioglitazone-d4 (M-IV) is C19H15D5N2O4S . The molecular weight is 377.47 .Chemical Reactions Analysis

Hydroxy Pioglitazone (M-IV) is a metabolite of the PPARγ agonist pioglitazone . It is formed from pioglitazone by the cytochrome P450 (CYP) isoform CYP2C8 with minor contributions from CYP3A4 .Physical And Chemical Properties Analysis

The molecular formula of Hydroxy Pioglitazone-d4 (M-IV) is C19H15D5N2O4S . The molecular weight is 377.47 .科学的研究の応用

Treatment of Neuroinflammatory and Neurodegenerative Diseases

Leriglitazone-d4 is a novel, blood-brain barrier (BBB)-penetrant PPARγ agonist that is being developed to treat CNS diseases . It plays an important role in physiological processes in the central nervous system (CNS) and is involved in cellular metabolism and repair . It has demonstrated potential to be effective treatments for CNS diseases in preclinical models .

Treatment of X-linked Adrenoleukodystrophy (X-ALD)

Leriglitazone-d4 has been shown to restore multiple altered pathways in models of X-linked adrenoleukodystrophy (X-ALD), a potentially fatal neurometabolic disorder with no effective pharmacological treatment . It decreased oxidative stress, increased adenosine 5′-triphosphate concentration, and exerted neuroprotective effects .

Modulation of Multiple Biological Pathways

Leriglitazone-d4 could modulate multiple biological pathways relevant for neuroinflammatory and neurodegenerative diseases, particularly for X-ALD . It has been shown to decrease oxidative stress, increase adenosine 5′-triphosphate concentration, and exert neuroprotective effects .

Treatment of Non-Small Cell Lung Cancer (NSCLC)

Hydroxy Pioglitazone Labeled d4 has been shown to reduce proliferative and invasive abilities in NSCLC cells . It downregulates MAPK, Myc, and Ras genes, leading to a reduction of survivin and phosphorylated proteins levels of the MAPK pathway .

Quantification in Human Plasma

A liquid chromatographic-tandem mass spectrometric (LC-MS/MS) method has been developed for the simultaneous determination of Pioglitazone and Hydroxy Pioglitazone (M-IV) in human plasma . This method is selective, rapid, and sensitive for investigating drug concentrations in clinics .

Modulation of Doxorubicin Resistance in Osteosarcoma

Hydroxy pioglitazone-d4 (M-IV) has been shown to modulate doxorubicin resistance in osteosarcoma cells . It downregulates MDR1 and IL8, suggesting that it can modulate doxorubicin resistance in osteosarcoma cells .

作用機序

Leriglitazone-d4, also known as Hydroxy pioglitazone-d4 (M-IV) or Hydroxy Pioglitazone Labeled d4, is a metabolite of the glitazone pioglitazone . It is a novel, selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that has shown promise in the treatment of neurodegenerative diseases .

Target of Action

The primary target of Leriglitazone-d4 is the PPARγ, a member of the nuclear receptor superfamily . This receptor plays a crucial role in physiological processes in the central nervous system (CNS) and is involved in cellular metabolism and repair .

Mode of Action

Leriglitazone-d4 acts as a PPARγ agonist . It stabilizes the PPARγ activation function-2 (AF-2) co-activator binding surface and enhances co-activator binding, affording slightly better transcriptional efficacy . It binds to the PPARγ C-terminal ligand-binding domain (LBD) with a Ki of 1.2 μM and induces transcriptional efficacy of the PPARγ (LBD) with an EC50 of 680 nM .

Biochemical Pathways

Leriglitazone-d4 modulates multiple pathways involved in the pathophysiology of X-linked adrenoleukodystrophy (X-ALD) by delaying or stopping the progression of adrenomyeloneuropathy (AMN) and cerebral adrenoleukodystrophy (cALD) . It regulates key genes that counteract oxidative stress and restores bioenergetics and adenosine triphosphate concentrations . It also stimulates mitochondrial biogenesis through activation of the PPARγ/PPARγ-coactivator 1α pathway .

Pharmacokinetics

Leriglitazone-d4 is rapidly absorbed with no food effect on overall exposure and shows a linear pharmacokinetic profile with dose-exposure correlation . It crosses the blood-brain barrier in humans . At clinical doses which are well-tolerated, leriglitazone-d4 reaches the target CNS concentrations that are needed for PPARγ engagement and efficacy .

Result of Action

Leriglitazone-d4 exerts neuroprotective and antioxidant effects, improves mitochondrial function, and reduces microglial activation . It also increases myelin debris clearance and oligodendrocyte survival and myelination, thus promoting remyelination . Furthermore, it reduces neuroinflammation and prevents the endothelial damage disrupting the blood-brain barrier (BBB) that characterizes the early stages of cALD .

Action Environment

The action of Leriglitazone-d4 is influenced by various environmental factors. For instance, the age of the patient can affect the efficacy of the drug . In a study, patients over 60 years of age with prominent cognitive impairment at baseline continued to deteriorate despite treatment . Additionally, the presence of other diseases, such as Covid-19, can also impact the effectiveness of the drug .

Safety and Hazards

特性

IUPAC Name |

5-[[2,3,5,6-tetradeuterio-4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24)/i2D,3D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVFDZYQLGRLCD-USSMZTJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)C(C)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670098 | |

| Record name | 5-{[4-{2-[5-(1-Hydroxyethyl)pyridin-2-yl]ethoxy}(~2~H_4_)phenyl]methyl}-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1188263-49-1 | |

| Record name | 5-{[4-{2-[5-(1-Hydroxyethyl)pyridin-2-yl]ethoxy}(~2~H_4_)phenyl]methyl}-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。